Propylpentanamide
Overview
Description
Propylpentanamide, also known as N-Propylpentanamide, is a chemical compound with the molecular formula C8H17NO . It has an average mass of 143.227 Da and a monoisotopic mass of 143.131012 Da .
Synthesis Analysis
The synthesis of Propylpentanamide derivatives has been reported in the literature . For instance, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) is a derivative of Propylpentanamide that was synthesized and evaluated in vitro as an antiproliferative compound in cancer cells .Molecular Structure Analysis
Propylpentanamide has a simple structure with freely rotating bonds . It has two hydrogen bond acceptors and one hydrogen bond donor . The molecule has a molar refractivity of 42.7±0.3 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving Propylpentanamide are not detailed in the search results, it’s known that Propylpentanamide derivatives like HO-AAVPA can be metabolized by enzymes .Physical And Chemical Properties Analysis
Propylpentanamide has a density of 0.9±0.1 g/cm³ and a boiling point of 235.8±8.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.3±3.0 kJ/mol . The flash point is 131.0±3.4 °C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
HO-AAVPA is a derivative of Valproic Acid (VPA) and has been found to have better antiproliferative activity than VPA in different cancer cell lines . This makes it a potential anticancer agent .
Results or Outcomes
The results showed that HO-AAVPA has better antiproliferative activity than VPA in different cancer cell lines . This suggests that it could be a potential anticancer agent .
HDAC Inhibition
Specific Scientific Field
This application is in the field of Molecular Pharmacology .
Summary of the Application
HO-AAVPA is designed to be a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, making HDACs a target for cancer treatment.
Methods of Application
The inhibitory effect of HO-AAVPA on HDAC1, HDAC6, and HDAC8 was determined by in silico and in vitro enzymatic assay . Furthermore, its antiproliferative effect on the cervical cancer cell line (SiHa) and the translocation of HMGB1 and ROS production were evaluated .
Results or Outcomes
The results showed that HO-AAVPA inhibits HDAC1, which could be related with HMGB1 translocation from the nucleus to the cytoplasm . An increase in ROS production was observed after the treatment with HO-AAVPA, which also could contribute to HMGB1 translocation . Therefore, the results suggest that one of the possible antiproliferative mechanisms of HO-AAVPA is by HDAC1 inhibition which entails HMGB1 translocation and ROS increased levels that could trigger the cell apoptosis .
properties
IUPAC Name |
2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMUFTZPTXCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023734 | |
Record name | Valpromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valpromide | |
CAS RN |
2430-27-5 | |
Record name | Valpromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2430-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valpromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valpromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valpromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALPROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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